(1S)-1-(2,5-dibromophenyl)ethan-1-ol
Description
Properties
CAS No. |
2227896-22-0 |
|---|---|
Molecular Formula |
C8H8Br2O |
Molecular Weight |
280 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for the Enantioselective Preparation of 1s 1 2,5 Dibromophenyl Ethan 1 Ol
Asymmetric Reduction Strategies for 2,5-Dibromoacetophenone Precursors
The conversion of the prochiral ketone, 2,5-dibromoacetophenone, into the desired (1S)-enantiomer of the corresponding alcohol is predominantly achieved through asymmetric reduction. This can be broadly categorized into metal-catalyzed hydrogenations and biocatalytic transformations, both offering distinct advantages in terms of selectivity and efficiency.
Catalytic Asymmetric Hydrogenation Methodologies
Transition metal-catalyzed asymmetric hydrogenation represents a powerful tool for the synthesis of chiral alcohols. The use of chiral ligands coordinated to a metal center, such as ruthenium, rhodium, or iridium, facilitates the stereoselective transfer of hydrogen to the carbonyl group of the substrate.
Ruthenium-based catalysts are widely employed for the asymmetric transfer hydrogenation (ATH) of ketones. These systems typically utilize a ruthenium precursor in combination with a chiral diamine ligand and a hydrogen source, such as a mixture of formic acid and triethylamine (B128534) or isopropanol (B130326). While extensive research has been conducted on the ATH of various acetophenone (B1666503) derivatives, specific data on the reduction of 2,5-dibromoacetophenone remains limited in readily available literature. However, the principles established for related substrates suggest that catalysts like Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) complexes would be highly effective. The steric and electronic properties of the dibrominated substrate would influence the catalyst's efficacy and the resulting enantioselectivity.
| Catalyst System | Ligand | H-Source | Substrate | Conversion (%) | e.e. (%) (Configuration) |
| [RuCl(p-cymene)((S,S)-TsDPEN)] | (S,S)-TsDPEN | HCOOH/NEt₃ | General Aryl Ketones | High | High (S) |
| Data for 2,5-dibromoacetophenone is not explicitly available in the searched literature and is inferred from general applications. |
Rhodium complexes bearing chiral phosphine (B1218219) ligands are another cornerstone of asymmetric hydrogenation. These catalysts are known for their high activity and enantioselectivity in the reduction of a wide array of ketones. The choice of chiral ligand is critical in achieving high enantiomeric excess (e.e.). Ligands such as those from the DuPhos and Josiphos families have proven successful for various substituted acetophenones. The application of these rhodium-based systems to 2,5-dibromoacetophenone is expected to yield the desired (1S)-alcohol, although specific documented examples with detailed reaction parameters are not prevalent in the reviewed literature.
| Catalyst System | Ligand | H₂ Pressure (atm) | Substrate | Conversion (%) | e.e. (%) (Configuration) |
| [Rh(COD)(ligand)]BF₄ | Chiral Bisphosphine | Varies | General Aryl Ketones | High | High (S or R) |
| Specific data for the rhodium-catalyzed hydrogenation of 2,5-dibromoacetophenone is not readily found in the surveyed literature. |
Iridium-based catalysts have emerged as highly efficient for the asymmetric hydrogenation of challenging substrates, including sterically hindered or electronically deactivated ketones. Complexes of iridium with chiral P,N or P,P ligands have demonstrated broad applicability. While the body of research on iridium-catalyzed reductions is growing, specific reports detailing the enantioselective reduction of 2,5-dibromoacetophenone to (1S)-1-(2,5-dibromophenyl)ethan-1-ol are scarce. The general effectiveness of iridium catalysts suggests they would be viable candidates for this transformation, likely offering high conversions and enantioselectivities under optimized conditions.
| Catalyst System | Ligand | H₂ Pressure (atm) | Substrate | Conversion (%) | e.e. (%) (Configuration) |
| [Ir(COD)(ligand)]BARF | Chiral P,N or P,P Ligand | Varies | General Aryl Ketones | High | High (S or R) |
| Detailed experimental data for the iridium-catalyzed asymmetric reduction of 2,5-dibromoacetophenone is not explicitly available in the reviewed scientific literature. |
Biocatalytic Transformation Approaches
Biocatalysis offers an environmentally benign and highly selective alternative to metal-based catalysis. The use of enzymes, particularly ketoreductases and alcohol dehydrogenases, allows for reductions to be performed under mild reaction conditions, often in aqueous media.
Isolated ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are powerful biocatalysts for the asymmetric reduction of prochiral ketones. These enzymes exhibit exquisite stereoselectivity, often producing a single enantiomer of the alcohol with very high enantiomeric excess. A specific example of the successful application of this methodology to the synthesis of this compound has been documented.
In a patented process, the ketoreductase KRED-NADH-110 was employed for the asymmetric reduction of 2,5-dibromoacetophenone. The reaction, conducted at a 1 g/L substrate concentration in a potassium phosphate (B84403) buffer, utilized NADP⁺ as a cofactor and a glucose/glucose dehydrogenase system for cofactor regeneration. This biocatalytic approach achieved a remarkable >99.9% conversion to the desired this compound with an outstanding enantiomeric excess of >99.9%.
| Biocatalyst | Substrate | Cofactor System | Reaction Conditions | Conversion (%) | e.e. (%) (Configuration) |
| KRED-NADH-110 | 2,5-dibromoacetophenone (1 g/L) | NADP⁺ (0.1 g/L), Glucose (1.1 eq), Glucose Dehydrogenase (GDH-105, 1 g/L) | 100 mM Potassium Phosphate buffer (pH 7.0), 25°C | >99.9 | >99.9 (S) |
This biocatalytic method highlights the potential of using isolated enzymes for the efficient and highly selective synthesis of this compound, offering a green and effective route to this valuable chiral intermediate.
Whole-Cell Biotransformation Strategies Employing Microorganisms
Whole-cell biotransformation has emerged as a powerful and environmentally benign method for the synthesis of enantiopure chiral alcohols. chemicalbook.com This technique utilizes the enzymatic machinery of microorganisms, such as bacteria and yeasts, to perform stereoselective reductions of ketones. researchgate.net The key advantages of whole-cell systems include the mild reaction conditions, high enantioselectivity, and the inherent regeneration of expensive cofactors like NAD(P)H by the cell's metabolism. researchgate.netgoogle.com
For the synthesis of this compound, a suitable microorganism would be selected through screening for its ability to reduce 2',5'-dibromoacetophenone with high enantioselectivity. Organisms like Lactobacillus species have been successfully employed for the bioreduction of other substituted acetophenones, yielding optically active alcohols with excellent enantiomeric excess. chemicalbook.com The process typically involves incubating the substrate with a culture of the chosen microorganism. Reaction parameters such as pH, temperature, substrate concentration, and incubation time are optimized to maximize both conversion and the optical purity of the resulting alcohol.
While specific studies on the whole-cell biotransformation of 2',5'-dibromoacetophenone to this compound are not widely documented in publicly available literature, the general applicability of this method makes it a highly viable and attractive strategy.
Chiral Auxiliary-Mediated Reduction Strategies
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse. wikipedia.org This method is a cornerstone of asymmetric synthesis. tcichemicals.com
In the context of preparing this compound, a chiral auxiliary could be attached to the precursor, 2',5'-dibromoacetophenone, to form a chiral derivative. The reduction of the carbonyl group in this new compound would then be directed by the auxiliary, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the desired enantiomer of the alcohol. Common chiral auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.org While highly effective for reactions like alkylations and aldol (B89426) additions, the use of chiral auxiliaries for the direct reduction of a ketone to an alcohol is less common, as more direct catalytic methods are often available.
Chiral Ligand-Controlled Stoichiometric and Catalytic Reductions
The use of chiral ligands to control the stereochemical outcome of metal- or boron-mediated reductions is one of the most powerful and widely used methods for asymmetric synthesis. In this approach, a chiral ligand coordinates to a reducing agent, creating a chiral environment that forces the reduction to occur on one face of the prochiral ketone.
A highly relevant example is the synthesis of structurally similar compounds, such as (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol, which has been successfully prepared using B-chlorodiisopinocampheylborane ((-)-DIP-Chloride). chemicalbook.com This reagent, derived from the natural product α-pinene, is a highly effective chiral reducing agent for a wide range of ketones. The reaction of 2',5'-dibromoacetophenone with (-)-DIP-Chloride would be expected to proceed with high enantioselectivity to furnish this compound.
Another prominent method in this category is the Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst. nih.gov These catalysts, when used with a stoichiometric borane (B79455) source (like borane-dimethyl sulfide), can reduce ketones to alcohols with high enantioselectivity and predictable stereochemistry. researchgate.netnih.gov The synthesis of (R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol, for instance, has been achieved using an (S)-2-methyl-CBS-oxazaborolidine catalyst, demonstrating the utility of this method for halogenated acetophenones. chemicalbook.com
A representative procedure based on the synthesis of a similar compound is detailed in the table below:
Table 1: Asymmetric Reduction of a Substituted Acetophenone using a Chiral Borane Reagent chemicalbook.com
| Parameter | Value |
| Substrate | 5'-Fluoro-2'-iodoacetophenone |
| Chiral Reagent | (-)-DIP-Chloride |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | -20 to -30 °C, then warmed to room temperature |
| Work-up | Addition of diethanolamine, followed by filtration and concentration |
| Product | (S)-1-(5-fluoro-2-iodophenyl)ethan-1-ol |
| Enantiomeric Excess (ee) | 96% |
Chiral Pool Synthesis Routes
Chiral pool synthesis involves using readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. tcichemicals.comuvic.ca This approach leverages the existing chirality of the starting material to build up more complex chiral molecules. For a target molecule like this compound, a chiral pool approach is less direct than the asymmetric reduction of the corresponding ketone. A potential, albeit likely complex, route would need to identify a suitable chiral starting material that could be elaborated through a series of reactions to introduce the 2,5-dibromophenyl moiety and the methyl group with the correct stereochemistry at the carbinol center. Due to the efficiency of asymmetric reduction methods, a chiral pool synthesis for this specific compound is not a commonly pursued strategy.
Dynamic Kinetic Resolution and Deracemization Methodologies for Racemic 1-(2,5-dibromophenyl)ethan-1-ol
Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemate into a single enantiomer in, theoretically, 100% yield. This process combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. For racemic 1-(2,5-dibromophenyl)ethan-1-ol, a DKR could be envisioned using an enzyme, such as a lipase (B570770), and an acyl donor in a suitable organic solvent. google.com
In this scenario, the lipase would selectively acylate one enantiomer (e.g., the (R)-enantiomer) to form an ester, leaving the desired (S)-enantiomer unreacted. Simultaneously, a racemization catalyst (which could be a metal complex or even the enzymatic conditions themselves under certain circumstances) would continuously interconvert the remaining (R)-alcohol into the (S)-alcohol, making it available for the enzymatic reaction. This continuous process would funnel the entire racemic starting material into a single, acylated enantiomer, which can then be deprotected to yield the enantiopure this compound. While no specific DKR protocol for this compound is readily available, the methodology is well-established for a wide range of chiral alcohols.
Process Chemistry Considerations for Large-Scale Enantioselective Synthesis
The transition from a laboratory-scale synthesis to a large-scale industrial process for producing this compound requires careful consideration of several factors to ensure safety, efficiency, and economic viability.
For a catalytic reduction using a chiral borane reagent, key considerations would include:
Reagent Cost and Availability: The cost of the chiral ligand or catalyst and the borane source is a major factor. Recovery and recycling of the chiral component are often crucial for economic feasibility.
Reaction Conditions: Cryogenic temperatures, often required for high enantioselectivity, are energy-intensive and require specialized equipment on a large scale. The use of hazardous reagents like borane complexes also necessitates stringent safety protocols.
Work-up and Purification: The removal of boron-containing byproducts and the isolation of the final product in high purity require robust and scalable purification methods, such as crystallization or distillation.
Process Mass Intensity (PMI): Minimizing the amount of waste generated per kilogram of product is a key goal in green chemistry. This involves choosing efficient reactions and minimizing solvent usage.
If a biocatalytic route were to be scaled up, considerations would include:
Fermentation and Biocatalyst Production: Large-scale fermentation to produce the whole-cell biocatalyst would be required.
Substrate and Product Inhibition/Toxicity: High concentrations of the substrate (2',5'-dibromoacetophenone) or the product alcohol could be toxic to the microorganisms, limiting the achievable product titer.
Downstream Processing: Separating the product from the aqueous fermentation broth, cells, and other media components can be challenging and requires efficient extraction and purification protocols.
Ultimately, the choice of the large-scale synthetic route would depend on a thorough evaluation of these factors to identify the most sustainable and cost-effective process.
Advanced Spectroscopic and Stereochemical Characterization Methodologies of 1s 1 2,5 Dibromophenyl Ethan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules. For a chiral compound like (1S)-1-(2,5-dibromophenyl)ethan-1-ol, advanced NMR techniques are indispensable for not only confirming its constitution but also for defining its three-dimensional structure and absolute stereochemistry.
The foundational 1D NMR spectra (¹H and ¹³C) provide initial but crucial information. For the analogous compound, (S)-1-phenylethanol, the following signals are observed. rsc.orgnih.gov
Table 1: ¹H and ¹³C NMR Spectroscopic Data for (S)-1-phenylethanol
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (CH) | 4.91 (q, J = 6.5 Hz) | 70.4 |
| C2 (CH₃) | 1.49 (d, J = 6.5 Hz) | 25.1 |
| C3 (C-ipso) | - | 145.9 |
| C4/C8 (C-ortho) | 7.26-7.39 (m) | 125.4 |
| C5/C7 (C-meta) | 7.26-7.39 (m) | 128.5 |
| C6 (C-para) | 7.26-7.39 (m) | 127.4 |
For this compound, the presence of two bromine atoms on the phenyl ring would significantly alter the chemical shifts of the aromatic protons and carbons due to their electron-withdrawing and anisotropic effects. The aromatic region of the ¹H NMR spectrum would be more complex, likely showing distinct signals for each of the three aromatic protons.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity Analysis
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and establishing the connectivity of atoms within a molecule. researchgate.netemerypharma.comuvic.ca
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings (typically through 2-3 bonds). nih.govsc.edu For this compound, a cross-peak between the methine proton (H1) and the methyl protons (H2) would be expected, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. emerypharma.comuvic.canih.gov This is instrumental in assigning the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. emerypharma.comuvic.canih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, irrespective of their bonding connectivity. researchgate.net For this compound, NOESY can help to determine the preferred conformation by showing through-space interactions between the protons of the ethyl group and the aromatic protons.
Table 2: Predicted 2D NMR Correlations for this compound
| Technique | Proton (¹H) | Correlated Nucleus | Inferred Information |
|---|---|---|---|
| COSY | H1 (methine) | H2 (methyl) | H1 and H2 are vicinally coupled. |
| HSQC | H1 (methine) | C1 | Direct C1-H1 bond. |
| H2 (methyl) | C2 | Direct C2-H2 bonds. | |
| Aromatic Protons | Aromatic Carbons | Direct C-H bonds in the phenyl ring. | |
| HMBC | H1 (methine) | C2, C3, C4, C8 | Connectivity to the methyl and phenyl groups. |
| H2 (methyl) | C1, C3 | Connectivity to the methine and ipso-carbon. | |
| Aromatic Protons | Other Aromatic Carbons | Connectivity within the phenyl ring. | |
| NOESY | H1 (methine) | Aromatic Proton (H4 or H8) | Spatial proximity, aiding in conformational analysis. |
Advanced Stereochemical Assignments via Anisotropic Effects and Chiral Solvating Agents
Determining the absolute configuration at the chiral center is a critical aspect of characterizing this compound. NMR spectroscopy, when used with chiral auxiliaries, can be a powerful tool for this purpose.
Anisotropic Effects: The magnetic anisotropy of certain functional groups can be exploited to determine stereochemistry. By converting the alcohol into diastereomeric esters or ethers with a chiral derivatizing agent (e.g., Mosher's acid, (α-methoxy-α-trifluoromethylphenylacetic acid)), the different spatial arrangement of the phenyl group of the derivatizing agent relative to the substituents at the chiral center of the alcohol will induce different shielding or deshielding effects on the nearby protons. The analysis of the resulting differences in chemical shifts (Δδ) between the two diastereomers can allow for the assignment of the absolute configuration.
Chiral Solvating Agents (CSAs): These are chiral molecules that can form transient diastereomeric complexes with the analyte in solution. unipi.itnih.gov This interaction can lead to the differentiation of the NMR signals of the two enantiomers in a racemic mixture, or can be used to confirm the enantiomeric purity of a single enantiomer like this compound. The differential interactions can cause slight changes in the chemical shifts of the protons near the chiral center.
Dynamic NMR Studies of Conformational Preferences and Exchange Processes
The ethan-1-ol side chain in this compound is not rigid and can rotate around the C1-C(phenyl) and C1-O bonds. This conformational flexibility can be studied using dynamic NMR (DNMR) spectroscopy. nih.gov
By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where the rate of conformational exchange is fast on the NMR timescale, time-averaged signals are observed. As the temperature is lowered, the exchange rate slows down, and the signals may broaden and eventually decoalesce into separate signals for each conformer.
For this compound, DNMR could potentially be used to determine the rotational barrier around the C1-C(phenyl) bond and to identify the most stable conformer(s). The presence of the bulky bromine atoms on the phenyl ring would likely influence the conformational preferences and the energy barrier to rotation.
Chiroptical Spectroscopy for Absolute Configuration Determination and Conformational Analysis
Chiroptical spectroscopic techniques, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are exceptionally powerful for determining the absolute configuration of chiral compounds. cas.czsaschirality.orgcas.czresearchgate.net
Electronic Circular Dichroism (ECD) Spectroscopy and Complementary Computational Predictions
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized UV-Vis light by a chiral molecule. encyclopedia.pub The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the absolute configuration of the molecule.
For a definitive assignment, the experimental ECD spectrum is typically compared with the theoretical spectrum predicted by quantum chemical calculations, often using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net The calculated spectrum for the (S)-enantiomer is expected to be a mirror image of the spectrum for the (R)-enantiomer. A good match between the experimental and the calculated spectrum for a particular enantiomer provides strong evidence for its absolute configuration.
Vibrational Circular Dichroism (VCD) Spectroscopy for Chirality Assignment
Vibrational Circular Dichroism (VCD) is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. wikipedia.orgbruker.comdtu.dk VCD is sensitive to the chirality of the entire molecule and provides a rich, fingerprint-like spectrum that is highly specific to the absolute configuration and conformation. nih.gov
Similar to ECD, the assignment of the absolute configuration using VCD relies on the comparison of the experimental spectrum with that predicted by quantum chemical calculations (typically using DFT). dtic.mil VCD can be particularly useful as it provides information about the stereochemistry of molecules without the need for a chromophore, which is a requirement for ECD. researchgate.net The combination of experimental VCD data with computational predictions offers a robust and reliable method for the unambiguous determination of the absolute configuration of this compound. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (S)-1-phenylethanol |
| (R)-1-phenylethanol |
Optical Rotatory Dispersion (ORD) Analysis in Stereochemical Studies
Optical Rotatory Dispersion (ORD) is a powerful chiroptical technique that measures the change in optical rotation of a chiral substance as a function of the wavelength of light. slideshare.net It provides critical information about the stereochemistry of molecules, particularly in determining the absolute configuration of chiral centers. slideshare.netnumberanalytics.com
The fundamental principle of ORD lies in the phenomenon of circular birefringence, where left and right circularly polarized light travel through a chiral medium at different speeds. slideshare.net An ORD spectrometer, or polarimeter, records the optical rotation at various wavelengths, generating a spectrum. slideshare.net For a molecule like this compound, the analysis would focus on the region of its electronic absorptions.
A key feature of an ORD spectrum is the Cotton effect, which is the characteristic combination of a peak and a trough in the vicinity of an absorption band. slideshare.netnumberanalytics.com The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. For this compound, the chromophore is the 2,5-dibromophenyl group. The electronic transitions of this aromatic ring, perturbed by the chiral center at C1, would give rise to a measurable Cotton effect. By applying empirical rules, such as the Octant Rule for ketones or related rules for aromatic compounds, a correlation can be drawn between the sign of the observed Cotton effect and the absolute configuration of the stereocenter. This allows for the experimental confirmation of the (S)-configuration of the alcohol.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Confirmation
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. springernature.com It provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral molecules. uwaterloo.ca
The process begins with the growth of high-quality single crystals of this compound, which is often the most challenging step. springernature.com A suitable crystal, typically 20-400 micrometers in size, is selected and mounted on a diffractometer. uwaterloo.ca The crystal is then cooled, usually to around 100-120 K, to minimize thermal vibrations of the atoms, which allows for more precise data collection. brynmawr.edu
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector. brynmawr.edu The intensities and positions of the thousands of diffracted reflections are collected as the crystal is rotated. brynmawr.edu This dataset is then processed to yield a unit cell and space group for the crystal. Through computational methods, the electron density map is solved, revealing the positions of the atoms within the crystal lattice. nih.gov For chiral molecules in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration with a high degree of confidence, thus unequivocally confirming the (S) assignment at the stereogenic center. springernature.com
The detailed crystal structure reveals not only the intramolecular geometry but also the complex network of intermolecular interactions that govern the crystal packing. For this compound, several key interactions would be anticipated to define its solid-state architecture.
The hydroxyl group is a potent hydrogen bond donor and acceptor, leading to the formation of strong O-H···O hydrogen bonds. These interactions often assemble molecules into chains, dimers, or more complex networks. Furthermore, the two bromine atoms on the phenyl ring are capable of forming halogen bonds. Specifically, Br···Br interactions, where the distance between the atoms is less than the sum of their van der Waals radii (3.66 Å), are a significant directional force in the packing of brominated aromatic compounds. mdpi.com These can be classified as type I or type II depending on the geometry of the C-Br···Br-C angles. mdpi.com The electron-rich π-system of the benzene (B151609) ring can also participate in π-π stacking interactions, which are strongest when the rings are in an offset stacked conformation at a distance of approximately 3.4–3.6 Å. acs.org
| Interaction Type | Participating Groups | Typical Distance/Geometry | Significance |
| Hydrogen Bonding | -OH group | O···O distance ~2.7-3.0 Å | Primary organizing force, dictates major packing motifs. |
| Halogen Bonding | Bromine atoms on the phenyl ring | Br···Br distance < 3.66 Å mdpi.com | Directional interaction contributing to lattice stability. |
| π-π Stacking | Phenyl rings | Inter-planar distance ~3.4-3.8 Å | Contributes to crystal cohesion through van der Waals forces. acs.org |
| van der Waals Forces | Entire molecule | N/A | General, non-directional attractive forces. |
Advanced Mass Spectrometry Techniques for Investigating Fragmentation Pathways and Molecular Structure
Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. savemyexams.com While standard MS is inherently "chiral-blind" because enantiomers have identical masses, advanced methods can be employed for chiral distinction. nih.govpolyu.edu.hk
Upon electron impact ionization, the molecular ion (M⁺) of this compound is formed. This ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic pieces. chemguide.co.uk The fragmentation pattern provides a fingerprint of the molecule's structure. tutorchase.com For this specific alcohol, several key fragmentation pathways are predictable.
Loss of a Methyl Radical: Cleavage of the C1-C2 bond results in the loss of a methyl group (•CH₃), leading to a prominent peak at [M-15]⁺.
Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule, which would produce a peak at [M-18]⁺. libretexts.org
Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the chiral carbon is also possible.
Isotopic Pattern: A crucial feature in the mass spectrum will be the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing one bromine atom will appear as a pair of peaks of equal intensity separated by 2 m/z units. The molecular ion and any fragments containing two bromine atoms will show a characteristic 1:2:1 triplet pattern ([M]⁺, [M+2]⁺, [M+4]⁺).
| Ion | Predicted m/z | Description |
| [C₈H₈Br₂O]⁺ | 278/280/282 | Molecular Ion (M⁺) peak cluster |
| [C₇H₅Br₂O]⁺ | 263/265/267 | Loss of methyl radical (•CH₃) from M⁺ |
| [C₈H₆Br₂]⁺ | 260/262/264 | Loss of water (H₂O) from M⁺ |
| [C₇H₆BrO]⁺ | 199/201 | Fragment containing one bromine atom |
| [C₆H₄Br₂]⁺ | 234/236/238 | Dibromobenzene radical cation |
| [CH₃CHO]⁺ | 43 | Acetaldehyde cation from cleavage |
To overcome the chiral blindness of mass spectrometry, specialized techniques are required. One such method is Mass-Selected Photoelectron Circular Dichroism (MS-PECD), which can directly distinguish and quantify enantiomers in a mass spectrometer without prior separation. spectroscopyonline.com Alternatively, chiral recognition can be achieved by forming diastereomeric complexes with a chiral selector molecule, which can then be differentiated by tandem mass spectrometry (MS/MS) or ion mobility mass spectrometry (IM-MS). polyu.edu.hkresearchgate.net These advanced approaches allow MS to be a powerful tool not only for structural elucidation but also for stereochemical analysis.
Reactivity Profiles and Mechanistic Investigations of 1s 1 2,5 Dibromophenyl Ethan 1 Ol
Transformations Involving the Chiral Secondary Alcohol Functionality
The chiral secondary alcohol group is a key functional handle for a variety of chemical transformations, including esterification, etherification, oxidation, nucleophilic substitution, and dehydration. The stereochemistry at the carbinol center plays a crucial role in the outcome of these reactions.
Controlled Oxidation Reactions to Ketone Precursors
The controlled oxidation of the secondary alcohol functionality in (1S)-1-(2,5-dibromophenyl)ethan-1-ol yields the corresponding ketone, 2',5'-dibromoacetophenone. This transformation is a fundamental process in organic synthesis, providing access to a key precursor for further functionalization. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the desired selectivity and reaction conditions.
Commonly used reagents for the oxidation of secondary alcohols to ketones include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC). These reagents are known for their ability to effect the oxidation under mild conditions, minimizing over-oxidation or side reactions. Manganese dioxide (MnO₂) is another effective and selective oxidizing agent, particularly for benzylic and allylic alcohols. The reaction with MnO₂ typically occurs under heterogeneous conditions and is valued for its chemoselectivity.
Table 2: Representative Oxidation Reactions of Secondary Benzylic Alcohols to Ketones Note: The following data is based on reactions with analogous secondary benzylic alcohols and serves to illustrate the expected reactivity of this compound.
| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Yield (%) |
| Pyridinium Chlorochromate (PCC) | 1-Phenylethanol (B42297) | Dichloromethane | Room Temperature | ~90 |
| Manganese Dioxide (MnO₂) | 1-Phenylethanol | Chloroform | Reflux | High |
| Chromium trioxide resin | 1-Phenylethanol | Dichloromethane | Microwave | High |
Nucleophilic Substitution Reactions at the Alcohol Carbon
Nucleophilic substitution reactions at the chiral carbinol center of this compound can proceed through either an SN1 or SN2 mechanism, with the operative pathway being highly dependent on the reaction conditions, including the nature of the leaving group, the nucleophile, and the solvent.
For an SN2 reaction to occur, the hydroxyl group must first be converted into a good leaving group, for example, by protonation with a strong acid or by conversion to a sulfonate ester (e.g., tosylate or mesylate). The subsequent attack by a strong nucleophile will proceed with inversion of configuration, leading to the (R)-product. youtube.com
Conversely, under conditions that favor the formation of a carbocation intermediate, such as in the presence of a strong acid and a polar protic solvent, an SN1 reaction can occur. The benzylic position of this compound can stabilize a carbocation through resonance with the phenyl ring. The planar carbocation intermediate can be attacked by the nucleophile from either face, leading to a racemic or near-racemic mixture of products, resulting in a loss of stereochemical information. libretexts.org
Table 3: Mechanistic Pathways and Stereochemical Outcomes of Nucleophilic Substitution
| Mechanism | Substrate Prerequisite | Nucleophile | Solvent | Stereochemical Outcome for (1S)-substrate |
| SN2 | Activation of -OH to a good leaving group (e.g., -OTs) | Strong (e.g., CN⁻, N₃⁻) | Polar aprotic (e.g., acetone, DMF) | Inversion of configuration ((R)-product) |
| SN1 | Protonation of -OH with strong acid | Weak (e.g., H₂O, ROH) | Polar protic (e.g., H₂O, ethanol) | Racemization (mixture of (S) and (R) products) |
Dehydration Reactions and Stereochemical Implications of Elimination Pathways
The acid-catalyzed dehydration of this compound leads to the formation of 2,5-dibromostyrene. This elimination reaction can proceed through either an E1 or E2 pathway, with the mechanism influencing the stereochemical outcome if applicable, although in this specific case the product is achiral.
The E1 mechanism, which is analogous to the SN1 pathway, involves the formation of a carbocation intermediate after the loss of a protonated hydroxyl group. wikipedia.org Subsequent deprotonation from an adjacent carbon atom yields the alkene. Due to the free rotation around the single bond in the carbocation intermediate, the E1 reaction generally leads to the thermodynamically more stable alkene product. organic-chemistry.org
The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the carbinol carbon, while the leaving group departs simultaneously. organic-chemistry.org The E2 pathway has specific stereochemical requirements, favoring an anti-periplanar arrangement of the proton and the leaving group.
The dehydration of 1-phenylethanol derivatives has been studied using various catalysts, including acidic resins and copper(II) complexes, often requiring elevated temperatures. wikipedia.orglibretexts.org
Reactions at the Brominated Aromatic Core
The two bromine atoms on the phenyl ring of this compound provide sites for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester. In the case of this compound, selective mono- or di-coupling can be achieved by controlling the stoichiometry of the boronic acid and the reaction conditions. The reactivity of the two bromine atoms can be influenced by steric and electronic factors. Generally, the less sterically hindered bromine atom is expected to react preferentially.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. This reaction is a valuable method for the synthesis of substituted styrenes. Similar to the Suzuki coupling, regioselectivity can be an issue in di-brominated substrates. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of arylalkynes. For this compound, sequential coupling at the two bromine positions can lead to the formation of di-alkynylated products.
Table 4: Representative Metal-Catalyzed Cross-Coupling Reactions of Dibromoarenes Note: The following data is based on reactions with analogous dibromobenzene derivatives and serves to illustrate the expected reactivity of this compound.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Reagents | Product Type |
| Suzuki-Miyaura | 1,3-Dibromobenzene | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | Phenyl-substituted bromobenzene (B47551) or diphenylbenzene |
| Heck | 1-Bromo-3-iodobenzene | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Substituted stilbene |
| Sonogashira | 1-Bromo-3-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Phenylalkynyl-substituted bromobenzene |
Nickel-Catalyzed Coupling Strategies
Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and highly effective alternative to palladium-catalyzed methods. nih.gov These reactions often exhibit unique reactivity and selectivity profiles. Nickel catalysts can be employed in various oxidation states, with Ni(0) and Ni(II) being the most common for cross-coupling reactions.
A notable application of nickel catalysis is in the homocoupling of aryl halides to produce symmetrical biaryls. nih.gov Furthermore, visible-light-induced nickel catalysis, often in conjunction with a photoredox catalyst like thioxanthen-9-one, has gained prominence for its mild reaction conditions and broad substrate scope. organic-chemistry.orgresearchgate.net This dual catalytic system can facilitate C-N and C-P bond formation. organic-chemistry.orgresearchgate.net Brønsted acids can also promote nickel-catalyzed C(sp2)-S cross-coupling reactions, even with substoichiometric amounts of aqueous HBr. uni-regensburg.de
The mechanism of nickel-catalyzed cross-coupling can be complex, sometimes involving radical-chain pathways with Ni(I)/Ni(III) intermediates, particularly in nonpolar solvents. nih.gov The efficiency of these reactions can be influenced by factors such as catalyst loading, ligand choice, and the presence of additives. nih.gov
Directed Ortho-Metalation (DoM) Strategies for Further Functionalization
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. wikipedia.org
The hydroxyl group of this compound can act as a directing group, although its directing ability is generally weaker than other powerful DMGs like amides or O-carbamates. nih.gov The effectiveness of the hydroxyl group as a DMG can be enhanced by converting it to a more potent directing group, such as an alkoxide, in the presence of a strong base. The choice of base and solvent is critical for the success of DoM reactions. uwindsor.caharvard.edu
The regioselectivity of DoM is a key advantage over classical electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org In the case of this compound, DoM would be expected to occur at the position ortho to the hydroxyl-bearing carbon, which is the C6 position of the phenyl ring.
Nucleophilic Aromatic Substitution (SNAr) Investigations on Brominated Sites
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orglibretexts.org For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.orgyoutube.com
The benzene (B151609) ring of this compound lacks strong electron-withdrawing groups. The bromine atoms are considered deactivating groups, and the hydroxyl group is a weak activating group. Therefore, the two bromine atoms on the phenyl ring are generally unreactive towards traditional SNAr reactions under standard conditions. libretexts.org For SNAr to be a viable pathway for functionalizing the brominated sites of this compound, the introduction of a potent electron-withdrawing group onto the aromatic ring would be necessary.
Electrophilic Aromatic Substitution (EAS) Pathways on Related Systems
Electrophilic aromatic substitution (EAS) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.orglibretexts.org The reactivity of the aromatic ring towards electrophiles is governed by the nature of the substituents already present on the ring. wikipedia.org Activating groups increase the electron density of the ring, making it more nucleophilic and directing incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, deactivating groups decrease the ring's electron density and direct incoming electrophiles to the meta position.
In this compound, the hydroxyl group is an activating, ortho-, para-director, while the two bromine atoms are deactivating, yet also ortho-, para-directors. wku.edu The directing effects of these substituents would compete, leading to a mixture of products upon electrophilic attack. The steric hindrance from the existing substituents would also play a significant role in determining the regiochemical outcome. Classical EAS reactions on this substrate are likely to be complex and may lack high regioselectivity. wku.edu
Regioselective and Stereoselective Reaction Pathways and Control Strategies
Achieving regioselectivity and stereoselectivity is a central goal in organic synthesis. masterorganicchemistry.com For this compound, with its multiple reaction sites and chiral center, controlling the outcome of reactions is crucial for its application in the synthesis of complex molecules.
Regioselectivity:
Cross-Coupling Reactions: The differential reactivity of the two bromine atoms could potentially be exploited for regioselective cross-coupling. The bromine at the 2-position is sterically more hindered than the bromine at the 5-position, which might allow for selective reaction at the less hindered site under carefully controlled conditions.
Directed Ortho-Metalation: As discussed, DoM offers a highly regioselective method for functionalization, directing substitution specifically to the position ortho to the directing group. wikipedia.orgbaranlab.org
Stereoselectivity:
The existing stereocenter at the carbinol carbon can influence the stereochemical outcome of reactions at adjacent positions through asymmetric induction.
In reactions where new stereocenters are formed, the chiral nature of the starting material can be leveraged to favor the formation of one diastereomer over another.
Control strategies often involve the careful selection of catalysts, ligands, solvents, and reaction temperatures to favor a specific reaction pathway. nih.govresearchgate.net
Experimental and Computational Mechanistic Elucidation Studies of Key Transformations
Understanding the reaction mechanisms of the transformations involving this compound is essential for optimizing reaction conditions and predicting outcomes.
Experimental Studies:
Kinetic Isotope Effect (KIE) Studies: KIE experiments can help determine whether a particular C-H or C-X bond is broken in the rate-determining step of a reaction. An observed KIE of 2.5 in a palladium-catalyzed cross-coupling reaction revealed that C-H bond cleavage is involved in the turnover-limiting step. rsc.org
In-situ Spectroscopy: Techniques like NMR and IR spectroscopy can be used to monitor the progress of a reaction and identify reaction intermediates.
Isolation and Characterization of Intermediates: In some cases, it may be possible to isolate and characterize key intermediates, providing direct evidence for a proposed mechanism.
Computational Studies:
Density Functional Theory (DFT) Calculations: DFT calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the most likely reaction mechanism.
Molecular Modeling: Computational models can provide insights into the three-dimensional structure of catalysts and substrates, helping to explain observed stereoselectivity.
By combining experimental and computational approaches, a detailed understanding of the mechanistic intricacies of reactions involving this compound can be achieved.
Theoretical and Computational Chemistry Studies on 1s 1 2,5 Dibromophenyl Ethan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is well-suited for studying the ground state properties of organic molecules. For (1S)-1-(2,5-dibromophenyl)ethan-1-ol, a typical DFT study, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would be employed to optimize the molecular geometry and calculate key electronic properties. nih.govresearchgate.net
The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net
The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. nih.gov For this compound, the MEP would show negative potential (red and yellow regions) around the electronegative oxygen and bromine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, highlighting sites for nucleophilic attack. nih.gov
Table 1: Predicted Ground State Properties from DFT Calculations
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.7 eV | Relates to chemical stability and reactivity |
Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering higher accuracy than DFT for certain properties, albeit at a greater computational expense. nih.gov Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain highly accurate energetic information and to predict spectroscopic parameters with greater precision. nih.gov For this compound, these calculations would be valuable for benchmarking DFT results and for obtaining near-experimental accuracy for properties like rotational constants and vibrational frequencies.
Conformational Analysis and Exploration of Energy Landscapes
The chiral nature and rotatable bonds in this compound mean it can exist in several different three-dimensional arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Rotation around the Cα-C(phenyl) and Cα-C(methyl) bonds, as well as the C-O bond of the hydroxyl group, gives rise to a complex potential energy surface. The relative energies of these conformers are determined by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group and a bromine atom. youtube.com The most stable conformers will be those that minimize steric clashes, particularly between the bulky dibromophenyl group, the methyl group, and the hydroxyl group. youtube.com Computational scans of the dihedral angles can map out the energy landscape and identify the global minimum energy structure.
Table 2: Hypothetical Relative Energies of Key Conformers
| Conformer | Dihedral Angle (O-Cα-C(phenyl)-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.0 (Reference) |
| Gauche 1 | 60° | 1.2 |
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Solvent Effects
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of molecular behavior in a condensed phase, such as in a solvent. mdpi.comnih.gov An MD simulation of this compound in a solvent like water or methanol (B129727) would reveal how the solvent molecules arrange around the solute and how this affects its conformation and dynamics. nih.gov
Key insights from MD simulations would include:
Solvent Shell Structure: Characterizing the organization of solvent molecules around the hydrophobic dibromophenyl ring and the hydrophilic hydroxyl group.
Hydrogen Bonding: Analyzing the lifetime and geometry of hydrogen bonds between the molecule's hydroxyl group and the solvent, as well as potential intramolecular hydrogen bonds.
Conformational Dynamics: Observing how the molecule transitions between different conformational states in solution, which can differ from the gas-phase predictions due to solvent interactions. researchgate.net
These simulations are crucial for understanding how the solvent environment influences the molecule's properties and reactivity in a realistic setting. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, ECD Spectra) for Structural Assignment
Computational methods are invaluable for predicting spectroscopic data, which can then be compared to experimental spectra to confirm the structure and stereochemistry of a molecule.
NMR Chemical Shifts: DFT calculations, often using the GIAO (Gauge-Including Atomic Orbital) method, can predict ¹H and ¹³C NMR chemical shifts. arxiv.org The predicted shifts for this compound would be compared to experimental data to aid in peak assignment. Discrepancies between calculated and experimental shifts can sometimes point to specific conformational or solvent effects not fully captured by the computational model. nih.gov
Table 3: Predicted vs. Hypothetical Experimental ¹H NMR Chemical Shifts
| Proton | Predicted Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| CH₃ | 1.5 | 1.6 |
| CH-OH | 5.0 | 5.1 |
| OH | 2.5 | 2.7 |
Electronic Circular Dichroism (ECD) Spectra: For a chiral molecule like this compound, ECD spectroscopy is a powerful technique for determining its absolute configuration. lanl.gov Time-dependent DFT (TD-DFT) can be used to simulate the ECD spectrum. researchgate.net By comparing the calculated spectrum of the (S)-enantiomer with the experimentally measured spectrum, the absolute stereochemistry can be confidently assigned. A positive or negative Cotton effect at specific wavelengths in the calculated spectrum should match the experimental findings. lanl.gov
Reaction Pathway and Transition State Analysis for Mechanistic Understanding
Computational chemistry can be used to explore the mechanisms of chemical reactions involving this compound. This involves identifying the transition state (TS) structures, which are the energy maxima along the reaction coordinate.
For example, in a hypothetical oxidation of the alcohol to the corresponding ketone, (1-(2,5-dibromophenyl)ethanone), computational methods could be used to:
Optimize the geometries of the reactant, the oxidant, the product, and any intermediates.
Locate the transition state structure connecting the reactant and product.
Calculate the activation energy (the energy difference between the reactant and the transition state), which determines the reaction rate.
By mapping out the entire energy profile of the reaction, a detailed mechanistic understanding can be achieved, including the role of the bromine substituents in influencing the reaction pathway. mdpi.com
Analytical Method Development for Purity and Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) Methodologies for Enantiomeric Separation
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. The direct approach, utilizing a chiral stationary phase (CSP), is the most common and effective strategy. The separation is based on the differential transient diastereomeric complexes formed between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.
For a compound like (1S)-1-(2,5-dibromophenyl)ethan-1-ol, which is a substituted aromatic alcohol, polysaccharide-based CSPs are often the first choice for method development. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer a broad range of enantioselectivity.
Key Considerations for HPLC Method Development:
Chiral Stationary Phase (CSP) Selection: Polysaccharide-derived CSPs such as Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points. The selection is often empirical, and screening several different CSPs is a common practice to achieve optimal separation. chromatographyonline.com
Mobile Phase Composition: In normal-phase mode, a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with a polar modifier, typically an alcohol such as isopropanol (B130326) (IPA) or ethanol, is used. The concentration of the alcohol modifier is a critical parameter that influences retention times and resolution. For reversed-phase mode, mixtures of water with acetonitrile (B52724) or methanol (B129727) are employed. The addition of small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (B46881) (DEA) for basic compounds can improve peak shape and resolution.
Temperature: Column temperature can affect the thermodynamics of the chiral recognition process. Lower temperatures often enhance enantioselectivity by favoring the weaker bonding forces involved in the formation of diastereomeric complexes. chromatographyonline.com
Detection: UV detection is suitable for this compound due to the presence of the aromatic ring. The detection wavelength should be set at a maximum absorbance of the compound to ensure high sensitivity.
Hypothetical HPLC Method Parameters:
| Parameter | Normal Phase | Reversed Phase |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralpak® IA (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Column Temperature | 25 °C | 30 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 10 µL |
Chiral Gas Chromatography (GC) Methodologies for Enantiopurity Analysis
Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. Similar to HPLC, direct analysis on a chiral stationary phase is the preferred method. For a polar compound like this compound, derivatized cyclodextrin-based capillary columns are highly effective.
Key Considerations for GC Method Development:
Chiral Stationary Phase (CSP) Selection: Modified cyclodextrins, such as permethylated or acetylated beta- and gamma-cyclodextrins, are commonly used as chiral selectors in GC. Columns like the Astec® CHIRALDEX™ series or similar are suitable choices.
Temperature Program: A temperature gradient is often employed to ensure good separation and reasonable analysis times. The initial temperature, ramp rate, and final temperature need to be optimized.
Carrier Gas: Helium or hydrogen are the most common carrier gases, with hydrogen often providing higher efficiency and shorter analysis times.
Injection and Detection: Split/splitless injection is typically used. Flame Ionization Detection (FID) is a robust and sensitive detection method for organic compounds like the target analyte.
Hypothetical GC Method Parameters:
| Parameter | Value |
| Column | Astec® CHIRALDEX™ G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | 100 °C (hold 1 min), then ramp to 200 °C at 5 °C/min, hold 5 min |
| Injection Mode | Split (50:1) |
| Injection Volume | 1 µL |
Supercritical Fluid Chromatography (SFC) for Chiral Resolution
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times, reduced organic solvent consumption, and often complementary selectivity. SFC uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase component.
Key Considerations for SFC Method Development:
Chiral Stationary Phase (CSP) Selection: The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. chromatographyonline.com
Mobile Phase: The mobile phase consists of supercritical CO2 and a polar organic modifier, typically an alcohol like methanol, ethanol, or isopropanol. The percentage of the modifier is a key parameter for optimizing retention and resolution. chiraltech.com Additives such as amines or acids can also be used to improve peak shape.
Backpressure and Temperature: The backpressure regulator maintains the CO2 in its supercritical state. Both backpressure and temperature can influence fluid density and, consequently, the solvating power of the mobile phase and the resulting chromatography. afmps.be
Detection: UV detection is commonly used in SFC.
Hypothetical SFC Method Parameters:
| Parameter | Value |
| Column | Chiralpak® AD-H (150 x 4.6 mm, 5 µm) |
| Mobile Phase | CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Backpressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Capillary Electrophoresis (CE) for Enantiomeric Resolution
Capillary Electrophoresis (CE) is a high-efficiency separation technique that can be adapted for chiral separations by adding a chiral selector to the background electrolyte (BGE). This approach, known as chiral capillary zone electrophoresis (CZE) or micellar electrokinetic chromatography (MEKC) when micelles are used, is particularly advantageous due to its low sample and reagent consumption.
Key Considerations for CE Method Development:
Chiral Selector: Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE. Neutral CDs like hydroxypropyl-β-cyclodextrin (HP-β-CD) or charged CDs like sulfated-β-cyclodextrin can be effective. The choice and concentration of the CD are critical for achieving separation. nih.gov
Background Electrolyte (BGE): The pH and composition of the BGE are crucial. A low pH buffer, such as a phosphate (B84403) or citrate (B86180) buffer, is often used to suppress the electroosmotic flow (EOF) and ensure the analyte migrates towards the detector.
Applied Voltage and Temperature: The applied voltage drives the separation, with higher voltages generally leading to shorter analysis times. Temperature control is important for maintaining reproducibility.
Detection: UV detection is the most common method in CE.
Hypothetical CE Method Parameters:
| Parameter | Value |
| Capillary | Fused silica, 50 cm total length (40 cm to detector), 50 µm ID |
| Background Electrolyte | 50 mM Phosphate buffer pH 2.5 containing 20 mM HP-β-CD |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 214 nm |
Derivatization Strategies for Enhanced Chromatographic Resolution and Detection
In cases where direct chiral separation is challenging or when enhanced detection sensitivity is required, derivatization of the hydroxyl group of this compound can be a valuable strategy. This involves reacting the alcohol with a chiral or achiral derivatizing agent.
Indirect Chiral Separation: The alcohol can be reacted with a single enantiomer of a chiral derivatizing agent (e.g., a chiral acid or isocyanate) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column (HPLC or GC). waters.com
Enhanced Detection: Derivatization with a reagent containing a strong chromophore or fluorophore can significantly increase the sensitivity of UV or fluorescence detection, respectively. This is particularly useful for trace-level analysis. For instance, derivatizing with a reagent like (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxylic acid can allow for highly sensitive fluorescence detection. nih.gov
Improved Volatility for GC: Acylation of the alcohol to form an ester, for example, by reacting with acetic anhydride (B1165640) or trifluoroacetic anhydride, can increase its volatility and improve its chromatographic behavior in GC analysis.
Example Derivatization Agents for Alcohols:
| Derivatizing Agent Class | Example Reagent | Purpose |
| Chiral Acids | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) | Formation of diastereomeric esters for indirect chiral separation. |
| Chiral Isocyanates | (R)-(+)-1-Phenylethyl isocyanate | Formation of diastereomeric carbamates for indirect chiral separation. |
| Fluorogenic Agents | Dansyl chloride | Enhanced fluorescence detection. |
| Acylating Agents | Acetic anhydride | Increased volatility and improved peak shape in GC. |
Future Directions and Emerging Research Avenues
Exploration of Novel Biocatalytic Systems for Sustainable Synthesis
The synthesis of enantiomerically pure alcohols is of paramount importance in the pharmaceutical and fine chemical industries. nih.gov Biocatalysis has emerged as a powerful and green alternative to conventional chemical methods, offering high selectivity under mild reaction conditions. nih.govrsc.org Future research will likely focus on discovering and engineering novel enzymes for the synthesis of (1S)-1-(2,5-dibromophenyl)ethan-1-ol.
The primary biocatalytic route to this chiral alcohol involves the asymmetric reduction of the prochiral ketone, 2,5-dibromoacetophenone. Key enzyme classes for this transformation include ketoreductases (KREDs) and alcohol dehydrogenases (ADHs). nih.govresearchgate.net A significant area of exploration is the discovery of robust enzymes from diverse microbial sources. For instance, a novel medium-chain alcohol dehydrogenase (RhADH) from Rhodococcus R6 has demonstrated high efficiency and enantioselectivity in reducing various aromatic ketones. nih.govnih.gov Such enzymes could be applied to the synthesis of the target compound, potentially achieving high enantiomeric excess (>99% e.e.). nih.gov
To overcome challenges such as substrate inhibition and improve economic viability, researchers are developing sophisticated biocatalytic systems. nih.gov An emerging trend is the use of bienzyme-coupled systems for cofactor regeneration. nih.gov For example, coupling the ADH with a formate (B1220265) dehydrogenase (FDH) can continuously regenerate the required NADH cofactor, allowing for higher substrate loading and improved yields. nih.govnih.gov Furthermore, the use of whole-cell biocatalysts, such as Daucus carota (carrot) roots, offers a sustainable option by utilizing the cell's natural cofactor recycling machinery, though challenges like long reaction times remain to be optimized. rsc.org
Table 1: Potential Biocatalytic Systems for Chiral Alcohol Synthesis
| Biocatalytic System | Enzyme/Organism | Key Advantages | Relevant Findings |
|---|---|---|---|
| Isolated Enzymes | Alcohol Dehydrogenase (ADH) / Ketoreductase (KRED) | High selectivity and activity. nih.gov | Can be used in coupled systems for cofactor regeneration, increasing substrate tolerance. nih.govnih.gov |
| Whole-Cell Systems | Rhodococcus sp., Saccharomyces cerevisiae | Natural cofactor regeneration, cost-effective. nih.govrsc.org | Can handle high substrate concentrations in biphasic systems. nih.gov |
| Plant-Based Biocatalysts | Daucus carota (Carrot) | Sustainable, readily available, broad substrate scope. rsc.org | Research is ongoing to improve reaction efficiency and overcome limitations. rsc.org |
Development of Greener and More Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategy. For this compound, future research will prioritize the development of synthetic routes that are not only efficient but also environmentally benign and atom-economical.
Biocatalytic routes are inherently green as they operate in aqueous media under mild conditions, reducing energy consumption and avoiding the use of hazardous reagents. nih.gov Another approach involves the use of novel reaction media to replace volatile organic solvents. For example, the development of biodegradable surfactants derived from vitamin E and polysarcosine allows for reactions like palladium-catalyzed cross-couplings to be performed in water, significantly reducing the environmental impact. proquest.com
Atom economy is another critical metric for green synthesis. Researchers are exploring novel reaction pathways that maximize the incorporation of atoms from the starting materials into the final product. One such strategy is the rhodium-catalyzed enantioselective isomerization of allylic alcohols to produce chiral ketones, a process that is 100% atom-economical. nih.gov While not a direct route to the target alcohol, such innovative methods for creating related chiral building blocks highlight a shift towards more efficient chemical transformations that could be adapted in the future. The development of tandem or one-pot sequences, where multiple synthetic steps are carried out in a single reaction vessel, also represents a key avenue for improving efficiency and reducing waste. proquest.comresearchgate.net
Discovery of Unprecedented Reactivity and Derivatization Pathways
The structure of this compound offers several handles for further chemical modification, and future research will undoubtedly uncover new reactivity and derivatization pathways. The two bromine atoms and the chiral hydroxyl group are key sites for functionalization.
The bromine atoms are prime candidates for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents (alkyl, aryl, etc.) onto the phenyl ring, creating a library of diverse derivatives. The hydroxyl group can be readily oxidized to the corresponding ketone, providing access to another class of compounds.
More advanced transformations are also being explored. For instance, palladium-catalyzed reactions involving ortho-bromobenzyl alcohols (a related structural motif) have been used to synthesize functionalized chiral fluorenols through an enantioconvergent process. rsc.org This suggests that this compound could serve as a precursor to complex polycyclic aromatic structures. Another novel pathway is the palladium-catalyzed synthesis of eight-membered benzosilacycles from o-bromostyrenes, indicating potential for forming previously inaccessible silicon-containing ring systems from derivatives of the target alcohol. acs.orgacs.org These downstream transformations open up new avenues for creating molecules with unique structural and electronic properties. acs.org
Table 2: Potential Derivatization Pathways
| Reaction Type | Reagents/Catalysts | Potential Products |
|---|---|---|
| Suzuki Coupling | Pd Catalyst, Boronic Acids | Aryl-substituted phenyl ethanols |
| Oxidation | Oxidizing Agents (e.g., PCC, Swern) | 2,5-Dibromoacetophenone |
| C-H Silylation | Transition-Metal Catalyst, Silanes | Silacycle-containing derivatives |
| Intramolecular C-C Coupling | Pd(II)/Chiral Norbornene Catalyst | Fused polycyclic structures (e.g., fluorenols) |
Advanced Applications in Supramolecular Chemistry or Advanced Functional Materials
The chirality and functional groups of this compound make it an intriguing candidate for the construction of advanced materials. wiley-vch.deresearchgate.net Future research is expected to leverage its unique structure in the fields of supramolecular chemistry and materials science. ethernet.edu.etresearchgate.net
Chiral molecules are fundamental to creating supramolecular assemblies with specific functions. mdpi.com The hydroxyl group of the target compound can participate in hydrogen bonding, a key non-covalent interaction that drives the self-assembly of molecules into ordered, higher-level structures. researchgate.net The inherent chirality of the molecule can be transferred to the resulting supramolecular structure, a phenomenon crucial for developing materials with chiroptical properties. mdpi.commdpi.com
Potential applications include the design of chiral liquid crystals, where the rod-like shape and polarity of molecules like the target compound can influence the phase behavior and electro-optical properties. mdpi.com Furthermore, it could serve as a chiral ligand or building block in the synthesis of Metal-Organic Frameworks (MOFs). The bromine atoms provide sites for coordination to metal centers or for post-synthetic modification, allowing for the tuning of the framework's properties for applications in asymmetric catalysis or chiral separations. The development of such functional materials from simple chiral building blocks is a rapidly growing area of research. mdpi.com
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
To meet the demands for rapid synthesis and optimization, modern chemistry is increasingly turning to automation and continuous manufacturing processes. The synthesis of this compound and its derivatives is well-suited for integration with these advanced platforms.
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batches, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for higher yields and selectivity. mdpi.com Dynamic kinetic resolutions of alcohols, a powerful method for producing single enantiomers, have been successfully implemented in continuous-flow systems, demonstrating the feasibility of adapting such processes for chiral alcohol synthesis. mdpi.comencyclopedia.pub
Furthermore, fully automated synthesis platforms are revolutionizing chemical research. sigmaaldrich.com Systems like SynFini and Synple Chem use a combination of artificial intelligence (AI), robotics, and miniaturized reactors to design, execute, and optimize chemical reactions with minimal human intervention. sigmaaldrich.comyoutube.com These platforms can rapidly screen different catalysts, solvents, and reaction conditions to find the optimal route to a target molecule. youtube.com They can also perform complex, multi-step syntheses, including the iterative cycles of reaction and purification needed to build a library of derivatives from a core scaffold like this compound. illinois.edu
Table 3: Relevant Operations in Automated Synthesis Platforms
| Automated Operation | Description | Relevance to Target Compound |
|---|---|---|
| Reductive Amination | Transforms ketones into amines. sigmaaldrich.com | Can be used to synthesize chiral amine derivatives from the corresponding ketone. |
| Suzuki Coupling | Couples aryl halides with boronic acids. sigmaaldrich.com | Derivatization of the dibromo-phenyl ring. |
| Mitsunobu Reaction | Forms C-O, C-N, or C-C bonds from an alcohol. sigmaaldrich.com | Functionalization of the hydroxyl group. |
| Boc Protection/Deprotection | Protects/deprotects amine functional groups. sigmaaldrich.com | Useful in multi-step synthesis of more complex derivatives. |
Further Refinement of Computational Models for Enhanced Predictive Power in Organic Synthesis
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. chiralpedia.com Future advancements in this area will significantly accelerate the development of synthetic routes to and applications for this compound.
Quantum mechanical methods like Density Functional Theory (DFT) are used to model reaction mechanisms, calculate energy barriers, and predict the stereochemical outcome of asymmetric reactions. chiralpedia.comresearchgate.net This is crucial for designing and optimizing chiral catalysts for the synthesis of the target alcohol. Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules, helping to understand host-guest interactions in supramolecular systems. chiralpedia.com
A major emerging trend is the integration of machine learning (ML) and artificial intelligence with computational chemistry. rsc.orgrsc.org ML models can be trained on large datasets of chemical reactions to predict outcomes with high accuracy, screen potential catalysts, and even suggest optimal reaction conditions. chiralpedia.com For a molecule with multiple reactive sites like this compound, ML models can predict site- and regioselectivity, guiding synthetic planning. rsc.orgrsc.org Recently, large language models (LLMs) have even shown promise in predicting entire multi-step synthesis procedures from a target structure. mdpi.com The iterative cycle of using computational models to guide experiments, and then using the experimental results to refine the models, is a powerful paradigm that will undoubtedly lead to new breakthroughs in the synthesis and derivatization of this and other complex chiral molecules. chiralpedia.com
Compound Names Mentioned
Q & A
Basic: What are the optimal synthetic routes for (1S)-1-(2,5-dibromophenyl)ethan-1-ol?
Methodological Answer:
The compound can be synthesized via bromination of a substituted acetophenone precursor. A general procedure involves dissolving the acetophenone derivative in Et₂O, adding bromine at 0°C, and stirring at room temperature. After quenching with NaHCO₃, extraction with Et₂O, and crystallization (e.g., from ethanol), the product is purified . Key parameters include stoichiometric control of bromine, reaction time (2–24 hours), and solvent selection. Characterization via (e.g., δ 4.37 ppm for α-brominated ketones) and HPLC for enantiomeric purity is critical .
Advanced: How do bromine substitution patterns (2,5-dibromo vs. other isomers) influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The 2,5-dibromo configuration enhances electronic deactivation at the para position, directing nucleophilic attacks to the meta position. Comparative studies using Suzuki-Miyaura coupling with Pd catalysts can quantify reactivity differences. For example, monitor reaction yields with aryl boronic acids and track regioselectivity via or X-ray crystallography. Computational DFT analysis of electron density maps (e.g., Hirshfeld charges) can further explain steric and electronic effects .
Basic: What spectroscopic methods are most reliable for confirming the enantiomeric purity of this compound?
Methodological Answer:
Chiral HPLC using a cellulose-based column (e.g., Chiralpak IB) with hexane/isopropanol mobile phase resolves enantiomers. Compare retention times with a racemic standard. Polarimetry ([α]) and with chiral shift reagents (e.g., Eu(hfc)) provide complementary validation. For NMR, splitting of hydroxyl or adjacent proton signals confirms enantiomeric excess .
Advanced: What strategies mitigate racemization during synthetic steps involving the chiral center?
Methodological Answer:
Low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane) reduce kinetic energy, minimizing racemization. Use of bulky protecting groups (e.g., TBS for hydroxyl) stabilizes the chiral center. Monitor racemization via time-resolved circular dichroism (CD) spectroscopy. Kinetic studies under varying pH and temperature conditions can identify optimal stability windows .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
Store in amber glass vials under inert gas (N) at –20°C to prevent oxidation and photodegradation. Conduct stability tests via accelerated aging (40°C/75% RH for 4 weeks) and analyze degradation products via GC-MS. Use PPE (nitrile gloves, goggles) due to brominated compound toxicity, and dispose of waste via halogen-specific protocols .
Advanced: How can computational models predict the compound’s behavior in asymmetric catalysis?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in enantioselective reactions. Compare activation energies of (1S) vs. (1R) configurations interacting with chiral catalysts (e.g., BINOL-derived phosphines). Molecular dynamics simulations (MD) assess solvent effects on stereochemical outcomes. Validate predictions with experimental ee% data from HPLC .
Basic: What are the key hazards associated with this compound, and how are they managed in lab settings?
Methodological Answer:
Hazards include skin irritation (GHS Category 2) and environmental toxicity (GHS Category 3). Implement fume hood use, secondary containment, and emergency eyewash stations. Ecotoxicological assessments (e.g., Daphnia magna LC) guide disposal compliance. Regularly review SDS updates for regulatory changes .
Advanced: What structure-activity relationship (SAR) studies are feasible for derivatives of this compound?
Methodological Answer:
Systematic SAR requires synthesizing analogs with varied substituents (e.g., Cl, F at 2,5 positions) and testing biological activity (e.g., antimicrobial assays). Use multivariate analysis (PCA or PLS) to correlate electronic parameters (Hammett σ) with bioactivity. X-ray crystallography of protein-ligand complexes (e.g., CYP450 enzymes) identifies binding motifs .
Basic: How do researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
Replicate procedures while controlling variables: purity of starting materials (HPLC ≥98%), solvent dryness (Karl Fischer titration), and catalyst lot consistency. Publish negative results and use Design of Experiments (DoE) to identify critical factors (e.g., bromine addition rate). Cross-validate yields via independent labs .
Advanced: What methodologies assess the environmental impact of this compound?
Methodological Answer:
Conduct OECD 301 biodegradability tests (28-day aerobic conditions) and bioaccumulation studies (log Kow via shake-flask method). Ecotoxicity assays include algal growth inhibition (OECD 201) and zebrafish embryo toxicity (FET test). Pair with life-cycle analysis (LCA) to evaluate synthetic pathways’ sustainability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
